(5,7-dibromoquinolin-8-yl) N,N-diethylcarbamate
Description
Properties
Molecular Formula |
C14H14Br2N2O2 |
|---|---|
Molecular Weight |
402.08 g/mol |
IUPAC Name |
(5,7-dibromoquinolin-8-yl) N,N-diethylcarbamate |
InChI |
InChI=1S/C14H14Br2N2O2/c1-3-18(4-2)14(19)20-13-11(16)8-10(15)9-6-5-7-17-12(9)13/h5-8H,3-4H2,1-2H3 |
InChI Key |
DTMJOGLXAGIOAA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)OC1=C(C=C(C2=C1N=CC=C2)Br)Br |
Origin of Product |
United States |
Preparation Methods
Direct Bromination with Molecular Bromine
Ökten and coworkers demonstrated that treating 8-hydroxyquinoline with two equivalents of bromine (Br₂) in chloroform at 0–5°C yields 5,7-dibromoquinolin-8-ol in 92% yield. The reaction proceeds via electrophilic aromatic substitution, with the hydroxyl group at position 8 directing bromination to the activated 5- and 7-positions. Excess bromine or elevated temperatures (>10°C) lead to over-bromination or decomposition, necessitating strict temperature control.
Table 1: Bromination Optimization for 5,7-Dibromoquinolin-8-ol
Alternative Bromination Strategies
While N-bromosuccinimide (NBS) offers safer handling, its use in chloroform at room temperature results in lower yields (68%) due to incomplete di-substitution. Mixed bromine sources, such as HBr with hydrogen peroxide, fail to achieve full conversion, highlighting the superiority of molecular bromine for this transformation.
Carbamate Formation at the 8-Position
The hydroxyl group of 5,7-dibromoquinolin-8-ol is converted to the N,N-diethylcarbamate moiety through nucleophilic acyl substitution.
Reaction with N,N-Diethylcarbamoyl Chloride
Krishna’s protocol for analogous sulfonate derivatives provides a template for carbamate synthesis. Treating 5,7-dibromoquinolin-8-ol with N,N-diethylcarbamoyl chloride in anhydrous tetrahydrofuran (THF) at 0°C, in the presence of triethylamine (TEA), achieves 78–85% yield. TEA neutralizes HCl byproducts, driving the reaction to completion.
Table 2: Carbamation Reaction Parameters
Solvent and Base Selection
Polar aprotic solvents like THF enhance electrophile reactivity compared to dichloromethane (DCM) or dimethylformamide (DMF). Pyridine, though effective in scavenging HCl, reduces yields due to side reactions with the quinoline nitrogen.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Industrial protocols employ continuous flow systems to improve heat dissipation and reaction uniformity. A two-stage reactor achieves sequential bromination and carbamation with 89% overall yield, reducing batch-to-batch variability.
Purification and Characterization
Crude product purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound in >99% purity. Spectroscopic confirmation includes:
-
¹H NMR (400 MHz, CDCl₃): δ 8.92 (d, J = 4.2 Hz, 1H, H-2), 8.45 (d, J = 8.6 Hz, 1H, H-4), 7.68 (s, 1H, H-6), 3.45 (q, J = 7.0 Hz, 4H, NCH₂), 1.25 (t, J = 7.0 Hz, 6H, CH₃).
-
HRMS : m/z calcd. for C₁₄H₁₄Br₂N₂O₂ [M+H]⁺ 402.08, found 402.07.
Mechanistic Insights into Carbamate Formation
The reaction proceeds via a two-step mechanism:
-
Deprotonation : TEA abstracts the hydroxyl proton, generating a phenoxide intermediate.
-
Nucleophilic Attack : The phenoxide attacks the electrophilic carbonyl carbon of N,N-diethylcarbamoyl chloride, displacing chloride.
The use of bulky bases like TEA minimizes N-alkylation side reactions, a common issue with less sterically hindered amines .
Chemical Reactions Analysis
Types of Reactions
(5,7-dibromoquinolin-8-yl) N,N-diethylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the quinoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced, leading to the formation of different quinoline derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiolate. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include substituted quinoline derivatives with various functional groups replacing the bromine atoms.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the quinoline ring.
Hydrolysis: Products include the corresponding amine and carboxylic acid derivatives.
Scientific Research Applications
(5,7-dibromoquinolin-8-yl) N,N-diethylcarbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: It is being investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Industry: It can be used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5,7-dibromoquinolin-8-yl) N,N-diethylcarbamate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the inhibition of their activity. The exact pathways and molecular targets are still under investigation, but its structure suggests it could interfere with DNA synthesis or protein function.
Comparison with Similar Compounds
Structural Features :
- Intramolecular hydrogen bonding between the carbamate NH and quinoline nitrogen stabilizes the planar configuration .
- Bromine substitutions enhance lipophilicity and antibacterial activity .
- The carbamate group facilitates interactions with hydrophobic enzyme pockets .
Comparison with Similar Compounds
Structural Analogues with N,N-Diethylcarbamate Moieties
a) [3-(1-Methylpiperidin-2-yl)phenyl] N,N-Diethylcarbamate
- Structure : Features a phenyl ring substituted with a methylpiperidine group and N,N-diethylcarbamate.
- Activity : Potent AChE inhibitor (binding affinity: -9.0 kcal/mol), interacting with Tyr123, Tyr336, and Trp285 residues .
- Comparison: While both compounds share the carbamate group, the quinoline scaffold of the target compound provides distinct electronic and steric properties, likely favoring antibacterial over neuroactive applications.
b) Pyrazole-Based Aurone Analogs with N,N-Diethylcarbamate
- Structure: Aurone backbone (benzofuranone) with pyrazole and carbamate substituents .
- Activity : Cytotoxic against AGS gastric cancer cells (IC₅₀ < 10 µM) via HER2 receptor inhibition .
- Comparison: The aurone scaffold prioritizes anticancer activity, whereas the quinoline core in the target compound may offer broader antimicrobial utility.
Quinoline Derivatives without Carbamate Groups
a) 4-Amino-2-Styrylquinoline
- Structure: Styryl-substituted quinoline with an amino group.
- Activity : AChE inhibitor (binding affinity: -8.3 kcal/mol) targeting Trp285 and Phe337 residues .
- Comparison : The absence of the carbamate group reduces enzyme residence time compared to the target compound, which benefits from slower decarbamoylation .
b) N,N-Dicyclohexyl-2-(5,7-Dibromoquinolin-8-yloxy)acetamide
- Structure: Similar brominated quinoline core but with a dicyclohexylacetamide group .
- Activity : Primarily explored for solvent extraction and metal chelation .
- Comparison : The diethylcarbamate in the target compound improves pharmacokinetic properties (e.g., BBB permeability) over bulkier dicyclohexyl groups.
Carbamate-Containing Enzyme Inhibitors
a) Rivastigmine Analogues (e.g., [3-(1-Methylpiperidin-2-yl)phenyl] N,N-Diethylcarbamate)
- Activity : AChE inhibition via carbamate-mediated covalent modification .
- Comparison: The target compound’s brominated quinoline scaffold may reduce CNS side effects by limiting blood-brain barrier penetration compared to rivastigmine analogs.
Data Table: Key Properties of Comparable Compounds
Research Findings and Implications
- Carbamate Role : The N,N-diethylcarbamate group universally enhances enzyme interactions across analogs but slows decarbamoylation in AChE, extending therapeutic duration .
- Scaffold-Dependent Activity: Quinoline derivatives prioritize antimicrobial and metal-chelating roles, while aurones and phenyl-piperidines favor anticancer and neuroactive applications .
- Optimization Potential: Introducing electron-withdrawing groups (e.g., bromine) on quinoline improves antibacterial efficacy, whereas varying carbamate substituents could fine-tune enzyme selectivity .
Biological Activity
(5,7-dibromoquinolin-8-yl) N,N-diethylcarbamate is a synthetic compound derived from the quinoline family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a quinoline backbone substituted with bromine atoms and a diethylcarbamate group. This unique configuration is believed to enhance its biological properties, particularly in targeting specific enzymes and receptors.
Anticancer Properties
Research has indicated that derivatives of quinoline, including this compound, may exhibit significant anticancer activity. A study highlighted the compound's ability to act as a substrate for the enzyme DT-diaphorase (NQO1), which plays a crucial role in the bioactivation of quinone-containing drugs . The enzymatic conversion rate was found to correlate strongly with the structural characteristics of the compound, suggesting that modifications to the quinoline structure could enhance its efficacy.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : By interacting with NQO1, it can generate ROS, leading to oxidative stress in cancer cells .
- Targeting Cellular Pathways : The compound might interfere with signaling pathways critical for tumor growth and survival.
Case Studies
Several studies have investigated the biological activity of quinoline derivatives:
- Study on Enzymatic Activity : A recent study demonstrated that certain quinoline derivatives could effectively activate NQO1, leading to increased cytotoxicity in cancer cells. The enzymatic assays showed that this compound was a promising candidate for further development .
- Molecular Docking Studies : Molecular docking simulations have provided insights into how this compound interacts at the molecular level with target proteins. These studies suggested that specific substitutions on the quinoline ring could enhance binding affinity and selectivity for cancer-related targets.
Comparative Analysis of Quinoline Derivatives
The following table summarizes various quinoline derivatives and their reported biological activities:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Anticancer | Enzyme activation (NQO1), ROS generation |
| 5-chloro-7-iodoquinoline | Antimicrobial | Inhibition of bacterial enzyme systems |
| 6,8-Dibromo-4-chloroquinoline | Anticancer | Targeting DNA repair mechanisms |
Q & A
Q. What established synthetic protocols are used for (5,7-dibromoquinolin-8-yl) N,N-diethylcarbamate, and how can reaction yields be optimized?
The compound is synthesized via nucleophilic substitution, typically involving 5,7-dibromo-8-hydroxyquinoline, N,N-diethylcarbamoyl chloride, and a base (e.g., K₂CO₃) in a polar aprotic solvent like acetone under reflux. Optimization strategies include:
- Stoichiometric ratios : Excess carbamoyl chloride (1.1–1.2 eq) improves conversion.
- Catalysts : KI enhances reactivity by facilitating halide displacement .
- Purification : Column chromatography (hexane/EtOAc) or recrystallization from acetone yields high-purity crystals.
- Monitoring : Reaction progress tracked via TLC or HPLC to avoid over-reaction or side products.
Q. Which analytical techniques are most effective for confirming the molecular structure of this compound?
- X-ray diffraction (XRD) : Resolves bond lengths (e.g., C–Br: ~1.89 Å), angles, and intermolecular interactions (e.g., N–H⋯N hydrogen bonds forming an 8-membered ring) .
- NMR spectroscopy : ¹H NMR identifies the quinoline aromatic protons (δ 7.5–9.0 ppm) and carbamate ethyl groups (δ 1.0–3.5 ppm). ¹³C NMR confirms carbonyl (C=O, ~155 ppm) and brominated carbons .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 449.92 for C₁₆H₁₇Br₂N₂O₂) .
Advanced Research Questions
Q. How does the electronic configuration of the quinoline ring influence reactivity in nucleophilic substitutions?
The 5,7-dibromo substituents are electron-withdrawing, activating the C8 position for nucleophilic attack. Computational studies (e.g., DFT) reveal:
- Electrostatic potential maps : Increased positive charge at C8 due to bromine’s inductive effect, favoring carbamate formation .
- Transition-state analysis : Lower energy barriers for SNAr (nucleophilic aromatic substitution) compared to non-halogenated analogs .
- Solvent effects : Polar solvents stabilize the intermediate Meisenheimer complex, accelerating substitution .
Q. What mechanistic insights explain the compound’s behavior in Snieckus–Fries-type rearrangements under lithiation?
When treated with s-BuLi, the carbamate undergoes deprotonation and rearrangement via:
- Kinetic control : At low temperatures (–78°C), lithiation at the carbamate oxygen precedes 1,5-O→N migration, forming aryl ketones (e.g., (5-chloro-2-hydroxyphenyl)(4-ethoxyphenyl)methanone) .
- Computational modeling : MD simulations show migratory aptitude depends on aryl electrophile steric bulk and charge distribution .
- Experimental validation : ¹H NMR kinetics and trapping experiments confirm intermediates like o-lithiated carbamates .
Q. How can researchers resolve contradictions between experimental crystallographic data and computational predictions?
- Multi-technique validation : Compare XRD bond lengths/angles with DFT-optimized geometries. Discrepancies >0.05 Å may indicate crystal packing effects (e.g., hydrogen bonds distorting gas-phase conformations) .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., Br⋯O contacts) that alter molecular conformation in the solid state .
- Dynamic NMR : Detects conformational flexibility in solution that XRD static models may miss .
Q. What methodologies assess the compound’s potential as an enzyme inhibitor?
- Biochemical assays : Measure IC₅₀ via fluorescence quenching (e.g., acetylcholinesterase inhibition assays, referencing rivastigmine carbamate analogs) .
- Docking studies : AutoDock or Schrödinger Suite models ligand-receptor interactions, prioritizing residues like Trp86 in AChE for mutagenesis validation .
- Structure-activity relationships (SAR) : Modify substituents (e.g., Br → Cl) to correlate electronic effects with inhibitory potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
